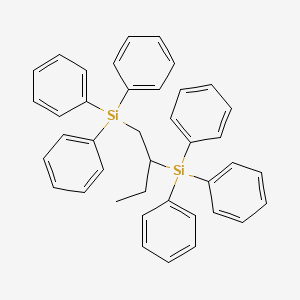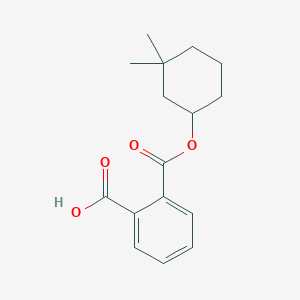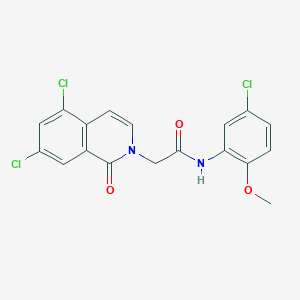
Pseudourea, 2,2'-tetramethylenebis(2-thio-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is a chemical compound with the molecular formula C6H16Br2N4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of isothiouronium groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) can be synthesized through the reaction of tetramethylene diamine with thiourea in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C4H8(NH2)2+2CS(NH2)2+2HBr→C6H16Br2N4S2+2NH3
Industrial Production Methods
In industrial settings, the production of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiouronium compounds.
Wissenschaftliche Forschungsanwendungen
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can stabilize transition states and intermediates in chemical reactions, thereby enhancing the reaction rates. In biological systems, the compound can interact with enzyme active sites, inhibiting their activity by forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-TETRAMETHYLENEBIS(3,4-DIMETHYLPYRIDINIUM BROMIDE)
- 2,2’-TETRAMETHYLENEBIS(ISOQUINOLINIUM BROMIDE)
- S,S’-HEXAMETHYLENEBIS(ISOTHIURONIUM BROMIDE)
Uniqueness
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in both chemical and biological research. Additionally, its versatility in undergoing different types of chemical reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6345-25-1 |
|---|---|
Molekularformel |
C6H16Br2N4S2 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
4-carbamimidoylsulfanylbutyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H14N4S2.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI-Schlüssel |
UMNHNUOGFFWNIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSC(=N)N)CSC(=N)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
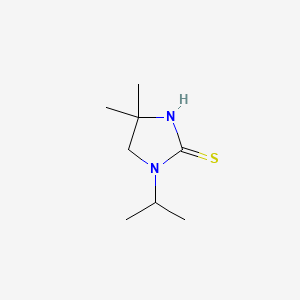


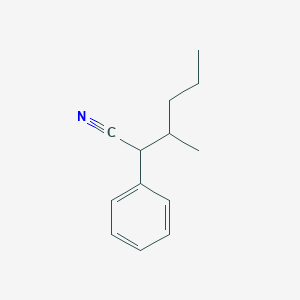
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

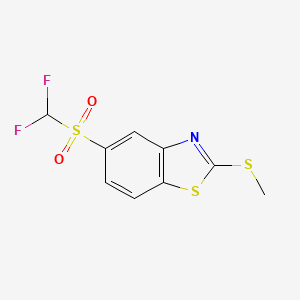
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

